trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol: is a chemical compound that features a cyclohexanol core with a thiazole ring and a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol typically involves a multi-step process. One common method includes the reaction of 2-chloro-1,3-thiazole with cyclohexanol in the presence of a suitable base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring allows for various substitution reactions, particularly electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
2-Chloro-1,3-thiazole: Shares the thiazole ring but lacks the cyclohexanol moiety.
Cyclohexanol: Lacks the thiazole ring and chlorine substituent.
Thiamine (Vitamin B1): Contains a thiazole ring but has different substituents and biological functions
Uniqueness: trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol is unique due to its combination of a cyclohexanol core with a thiazole ring and a chlorine substituent. This unique structure imparts specific chemical and biological properties that are not found in the individual components .
Properties
Molecular Formula |
C10H15ClN2OS |
---|---|
Molecular Weight |
246.76 g/mol |
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C10H15ClN2OS/c11-10-13-6-9(15-10)5-12-7-1-3-8(14)4-2-7/h6-8,12,14H,1-5H2 |
InChI Key |
SQONRQLNHUZFGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCC2=CN=C(S2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.